molecular formula C11H18N4O3 B13600249 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid

1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid

Cat. No.: B13600249
M. Wt: 254.29 g/mol
InChI Key: WVERTICFNKKHQM-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid, is a pyrazole-derived compound characterized by a tetrahydropyran (oxane) ring attached to the pyrazole nitrogen and a carboximidamide group at the 4-position, with an acetic acid moiety likely acting as a counterion or co-former. Acetic acid may enhance solubility or stabilize the compound through salt formation.

Properties

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

acetic acid;1-(oxan-2-yl)pyrazole-4-carboximidamide

InChI

InChI=1S/C9H14N4O.C2H4O2/c10-9(11)7-5-12-13(6-7)8-3-1-2-4-14-8;1-2(3)4/h5-6,8H,1-4H2,(H3,10,11);1H3,(H,3,4)

InChI Key

WVERTICFNKKHQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCOC(C1)N2C=C(C=N2)C(=N)N

Origin of Product

United States

Preparation Methods

Formation of 1-(Oxan-2-yl)-1H-pyrazole Intermediate

The oxan-2-yl substituent (a tetrahydropyran ring attached at the 2-position) is introduced at the N1 position of the pyrazole ring via nucleophilic substitution or condensation reactions. A common approach involves:

  • Starting from 2-hydroxytetrahydropyran (oxan-2-ol) or its activated derivatives (e.g., halides or tosylates).
  • Reacting with pyrazole or pyrazole derivatives under conditions promoting N-alkylation, often using bases such as potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).
  • Careful temperature control to avoid over-alkylation or side reactions.

This step yields the 1-(oxan-2-yl)-1H-pyrazole intermediate with high regioselectivity.

Alternative Routes

In some cases, the pyrazole ring is constructed via cyclization of hydrazines with 1,3-dicarbonyl compounds bearing the oxan-2-yl substituent, allowing direct formation of the substituted pyrazole ring.

Introduction of the Carboximidamide Group at the 4-Position

The carboximidamide group (-C(=NH)NH2) at the 4-position of the pyrazole is typically introduced by:

  • Starting from the corresponding 4-cyano-pyrazole intermediate.
  • Conversion of the nitrile group (-CN) to amidine functionality via Pinner reaction or direct amidination.

Pinner Reaction

  • Treatment of the 4-cyano-pyrazole with dry hydrogen chloride gas in an alcohol solvent (e.g., ethanol) to form an imino ether intermediate.
  • Subsequent reaction with ammonia or amines to yield the carboximidamide.

Direct Amidination

  • Use of reagents such as amidine hydrochloride salts or equivalents under basic conditions to convert the nitrile to the amidine directly.

This step requires careful control of reaction conditions to prevent hydrolysis or decomposition.

Formation of the Acetic Acid Salt

The final compound is often isolated as an acetic acid salt to improve stability and solubility:

  • The free base form of 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide is dissolved in an appropriate solvent (e.g., ethanol or water).
  • Acetic acid is added stoichiometrically to form the salt.
  • The salt is isolated by crystallization or precipitation.

Representative Reaction Scheme Summary

Step Reactants Conditions Product
1 Pyrazole + Oxan-2-yl halide Base (K2CO3), DMF, 60-80°C 1-(Oxan-2-yl)-1H-pyrazole
2 1-(Oxan-2-yl)-1H-pyrazole-4-carbonitrile Pinner reaction: HCl gas, EtOH, then NH3 1-(Oxan-2-yl)-1H-pyrazole-4-carboximidamide
3 Free base amidine Acetic acid, solvent 1-(Oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid salt

Analytical and Purification Techniques

  • Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
  • Purity and identity are confirmed by melting point determination and HPLC.

Research Findings and Variations

  • Patent IL238044A describes intermediates involving pyrazole derivatives with various substitutions, indicating that nucleophilic substitution on pyrazole nitrogen and functional group transformations on the pyrazole ring are well-established synthetic routes.
  • Studies on functionalized pyrazoles and related heterocycles show that amidine groups can be efficiently introduced via nitrile conversion using Pinner or amidination methods.
  • The oxan-2-yl substituent introduction is less commonly reported but follows general principles of N-alkylation of pyrazoles with tetrahydropyranyl derivatives.
  • The acetic acid salt form improves compound handling and bioavailability, consistent with pharmaceutical practice.

Chemical Reactions Analysis

1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acids.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs fall into two categories:

  • Pyrazole-carboximidamide derivatives (e.g., compounds from Molecules 2014)
  • Oxane-substituted pyrazoles (e.g., PB05486 and PB02569 from Enamine Ltd.)

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Notable Properties
1-(Oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid 1: Oxan-2-yl; 4: Carboximidamide (+ acetic acid) Carboximidamide, oxane, carboxylic acid Enhanced solubility (acetic acid), stereoelectronic modulation (oxane)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 1: Carboximidamide; 3: Phenyl; 5: 4-Methoxyphenyl Methoxy, phenyl, carboximidamide Planar aromaticity, lipophilicity
PB05486: 1-(Oxan-2-yl)-1H-pyrazole 1: Oxan-2-yl; No substituents at 4 Oxane Base scaffold for further functionalization
PB02569: 1-(Oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1: Oxan-2-yl; 5: Boronate ester Oxane, boronate Boron-containing, potential Suzuki coupling utility

Electronic and Steric Effects

  • Oxane vs. Aromatic Substituents: The oxan-2-yl group in the target compound introduces a non-planar, electron-rich ether ring, contrasting with the planar aromatic substituents (e.g., phenyl, methoxyphenyl) in Molecules 2014 derivatives .
  • Carboximidamide Position : The 4-position carboximidamide in the target compound may exhibit different tautomerism and hydrogen-bonding patterns compared to 1-position carboximidamides in Molecules 2014 compounds .

Physicochemical Properties

  • Solubility : The acetic acid component likely improves aqueous solubility compared to purely aromatic analogs (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ).
  • Stability : Oxane’s saturated ring may enhance hydrolytic stability relative to boronate-containing analogs like PB02569 .

Biological Activity

1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C11H18N4O3
  • Molar Mass : 254.29 g/mol
  • CAS Number : 2648942-05-4

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. The specific compound has shown promise in various studies.

Anticancer Activity

  • Mechanism of Action : The pyrazole structure is known to interact with multiple biological targets. Studies have indicated that derivatives of pyrazole can inhibit key enzymes involved in cancer progression, such as topoisomerase II and various kinases (e.g., EGFR, MEK) .
  • In Vitro Studies : Compounds similar to 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide have demonstrated significant antiproliferative effects against several cancer cell lines, including:
    • Breast cancer (MDA-MB-231)
    • Lung cancer
    • Colorectal cancer
    • Renal cancer .
  • In Vivo Studies : Animal models have shown that these compounds can reduce tumor size and inhibit metastasis, suggesting their potential as effective anticancer agents .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized various pyrazole derivatives and assessed their biological activity. Among them, derivatives with modifications similar to 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide exhibited enhanced selectivity for cancer cell lines over normal cells, indicating a promising therapeutic window .

Study 2: Antibacterial Properties

Research highlighted the antibacterial activity of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its interference with bacterial protein synthesis pathways .

Research Findings

Activity Target Effect Reference
AnticancerVarious cancer cell linesSignificant antiproliferative activity
AntibacterialGram-positive bacteriaInhibition of growth
Anti-inflammatoryInflammatory pathwaysReduction in inflammatory markers

Q & A

Q. What are the recommended synthetic routes for 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid, and how is purity validated?

Methodological Answer: Synthesis typically involves multi-step organic reactions. For pyrazole-oxane derivatives, a common approach includes:

  • Step 1: Coupling of the pyrazole core with an oxane (tetrahydropyran) group via nucleophilic substitution or Mitsunobu reaction under inert conditions (e.g., THF, 60–80°C) .
  • Step 2: Introduction of the carboximidamide group using nitrile intermediates, followed by amidination with ammonia or ammonium salts .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry (MS) for molecular weight confirmation .

Q. Which spectroscopic techniques are prioritized for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., pyrazole C-4 carboximidamide at δ ~160 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC): Resolves connectivity between oxane and pyrazole moieties.
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=N stretch at ~1650 cm⁻¹ for carboximidamide) .
  • X-ray Crystallography: Provides absolute configuration for crystalline derivatives, critical for stereochemical studies .

Q. What safety protocols are essential for laboratory handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • First Aid:
    • Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Storage: In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can experimental designs assess stability under varying pH and thermal conditions?

Methodological Answer:

  • Thermal Stability:
    • Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures .
    • Accelerated stability studies (40–60°C for 4 weeks) with HPLC monitoring for degradation products (e.g., decarboxylation byproducts) .
  • pH Stability:
    • Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Analyze via LC-MS to identify hydrolyzed products (e.g., carboxylic acid formation under acidic conditions) .

Q. How to resolve contradictions in reported biological activities of pyrazole-oxane derivatives?

Methodological Answer:

  • Assay Standardization:
    • Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize inter-lab variability .
    • Quantify solubility differences (e.g., DMSO stock concentration impacts) using dynamic light scattering (DLS) .
  • Structural Confounders:
    • Compare stereochemical purity (enantiomers vs. racemic mixtures) via chiral HPLC .
    • Evaluate metabolite interference using hepatic microsome models .

Q. What in silico approaches predict enzymatic target interactions?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
    • Validate docking scores with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • Pharmacophore Modeling:
    • Identify critical interaction sites (e.g., hydrogen bonding with pyrazole N-1) using MOE or Discovery Studio .

Q. What strategies optimize bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design:
    • Esterify the carboximidamide group to enhance membrane permeability .
  • Formulation:
    • Use nanoemulsions or liposomes to improve aqueous solubility .
  • Pharmacokinetic Profiling:
    • Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma levels over 24 hours .

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